Glucocorticoids receptor agonist 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glucocorticoids receptor agonist 2 is a synthetic compound designed to mimic the action of natural glucocorticoids by binding to the glucocorticoid receptor. Glucocorticoids are steroid hormones that play a crucial role in regulating inflammation, immune response, and metabolism. The therapeutic potential of this compound lies in its ability to modulate these physiological processes, making it a valuable tool in the treatment of various inflammatory and autoimmune diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glucocorticoids receptor agonist 2 typically involves multiple steps, including the formation of the steroid backbone and the introduction of functional groups that enhance its binding affinity to the glucocorticoid receptor. Common synthetic routes may include:

Formation of the Steroid Backbone: This step often involves the cyclization of a linear precursor to form the characteristic four-ring structure of steroids.

Functional Group Introduction: Various functional groups, such as hydroxyl, carbonyl, and methyl groups, are introduced to the steroid backbone to enhance its biological activity. This may involve reactions such as oxidation, reduction, and substitution.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Glucocorticoids receptor agonist 2 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: Removal of oxygen or addition of hydrogen to reduce the oxidation state of the compound.

Substitution: Replacement of one functional group with another, often to enhance binding affinity or reduce side effects.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity. For example, oxidation may introduce hydroxyl groups that increase the compound’s solubility and bioavailability.

Aplicaciones Científicas De Investigación

Glucocorticoids are steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates gene expression and impacts various physiological processes, including metabolism, immune function, and cardiovascular function . Synthetic glucocorticoids, acting as GR agonists, are widely used to treat inflammatory and immune-related diseases . However, their long-term use is associated with metabolic complications, such as diabetes mellitus .

Glucocorticoids and Asthma Treatment

Glucocorticoids, often in combination with beta 2-adrenoreceptor agonists, are a primary treatment for asthma . Glucocorticoids' anti-inflammatory effects are mediated through activated GRs, which interact with DNA-binding proteins to modulate cytokine synthesis and other inflammatory mediators . Beta 2-agonists act as bronchodilators and can activate gene transcription via cAMP response element-binding protein (CREB) .

However, high doses of beta 2-agonists can reduce the ability of GR to bind to DNA, potentially leading to antiglucocorticoid activity and increased asthma morbidity . The combined use of glucocorticoid/β2 adrenergic receptor (β2AR) agonists may be effective for treating asthma and COPD because glucocorticoids can alter βarrestin1 and βarrestin2 ratios, which can improve the performance of β2AR agonists .

Glucocorticoid-Induced Diabetes Mellitus

The use of oral glucocorticoids has been linked to a percentage of new-onset diabetes mellitus cases . Long-term use can lead to type 2 diabetes mellitus due to GR activation in various tissues, increasing hepatic glucose production and inhibiting peripheral glucose uptake . The type, dose, and potency of the glucocorticoid influence the choice of hypoglycemic intervention required . Research is ongoing to identify selective GR modulators that can offer the anti-inflammatory benefits of glucocorticoids without the adverse metabolic effects .

Selective Dimerizing Glucocorticoid Receptor Agonists and Modulators (SEDIGRAMs)

Selective Dimerizing GR Agonists and Modulators (SEDIGRAM) are being investigated as more effective anti-inflammatory molecules for acute inflammatory conditions . These agonists promote GR homodimerization . GR homodimerization may be essential for protection against acute inflammatory conditions, and SEDIGRAMs may help overcome glucocorticoid resistance in severe inflammation cases like sepsis .

Counteracting β2AR Desensitization

Glucocorticoids can reduce βarrestin2 levels, which may counteract β2AR desensitization and allow agonist-bound β2AR to promote a sustained relaxation response in airway smooth muscle cells . Lower levels of βarrestin2 in lung epithelial cells may also impair the pro-inflammatory effects of β2AR agonists .

HPA Axis Suppression

Mecanismo De Acción

Glucocorticoids receptor agonist 2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammation, immune response, and metabolism. The molecular targets and pathways involved include:

Inhibition of Pro-inflammatory Transcription Factors: Such as NF-κB and AP-1.

Induction of Anti-inflammatory Genes: Such as interleukin-10 and annexin-1.

Modulation of Metabolic Pathways: Including glucose and lipid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to glucocorticoids receptor agonist 2 include:

Cortisol: The primary natural glucocorticoid in humans.

Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

Prednisolone: Another synthetic glucocorticoid commonly used in clinical practice.

Uniqueness

This compound is unique in its ability to selectively modulate the glucocorticoid receptor with reduced side effects compared to traditional glucocorticoids. This selectivity is achieved through structural modifications that enhance its binding affinity and specificity for the receptor, minimizing unwanted interactions with other cellular targets.

Actividad Biológica

Glucocorticoids (GCs) are steroid hormones that play crucial roles in regulating various physiological processes, including metabolism, immune response, and stress management. The biological activity of glucocorticoid receptor agonists, particularly Glucocorticoids receptor agonist 2 (GRA2), is of significant interest in both clinical and research settings due to their therapeutic potential and associated side effects.

The primary mechanism by which glucocorticoids exert their effects is through binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding, GR translocates to the nucleus, where it regulates gene expression by interacting with glucocorticoid response elements (GREs) in the DNA. This interaction can lead to either transcriptional activation or repression depending on the context and specific GRE involved .

- Transactivation : GR dimerizes and binds to GREs, promoting the expression of anti-inflammatory genes.

- Transrepression : GR monomers can inhibit pro-inflammatory transcription factors like NFκB, thus reducing inflammation without activating gene expression .

Biological Effects and Therapeutic Applications

Glucocorticoids are widely used in treating inflammatory and autoimmune diseases. However, their use is often limited by adverse effects such as metabolic syndrome, osteoporosis, and skin thinning . GRA2 has been studied for its ability to selectively modulate GR activity, aiming to maximize therapeutic benefits while minimizing side effects.

Case Studies

- Asthma Treatment : GRA2 has shown promise in preclinical studies for asthma management. A study demonstrated that GRA2 effectively inhibited prostaglandin E2 release in lung epithelial cells challenged with interleukin-1β, showcasing its anti-inflammatory properties .

- Autoimmune Diseases : Research indicates that GRA2 can modulate immune responses effectively. In a study examining its effects on various leukocyte populations, GRA2 was found to significantly reduce the activation of CD4+ T helper cells involved in rheumatoid arthritis and systemic lupus erythematosus .

- Diabetes Management : In animal models, selective GR agonists like GRA2 have been observed to mitigate glucose intolerance associated with traditional glucocorticoid therapies, suggesting a potential role in managing GC-induced diabetes .

Comparative Efficacy of Glucocorticoid Agonists

The following table summarizes the comparative efficacy of various glucocorticoid receptor agonists based on their biological activity:

| Compound | Mechanism of Action | Therapeutic Use | Side Effects |

|---|---|---|---|

| Dexamethasone | Strong transactivation | Inflammation, Autoimmune diseases | High risk of metabolic syndrome |

| GRA2 | Selective transrepression | Asthma, Autoimmune diseases | Lower risk of side effects |

| RU24782 | Dual action | Inflammation | Moderate side effects |

| Cortisol | Natural hormone | Stress response | High risk of osteoporosis |

Research Findings

Recent studies have highlighted the complexity of GR signaling pathways. For instance, GR's interaction with co-regulators can dictate whether it activates or represses target genes. The recruitment of different coactivators or corepressors is influenced by the specific ligand bound to GR and the chromatin context surrounding GREs .

Moreover, advancements in drug design are focusing on developing selective GR modulators that preferentially activate transrepression pathways while minimizing transactivation-related side effects. This approach aims to create safer therapeutic options for patients requiring long-term glucocorticoid therapy .

Propiedades

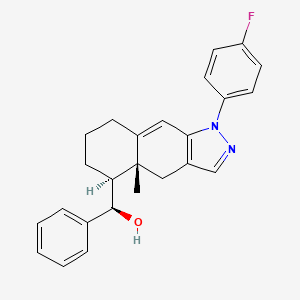

Fórmula molecular |

C25H25FN2O |

|---|---|

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

(R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]-phenylmethanol |

InChI |

InChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1 |

Clave InChI |

PAUIGLFJCJDVFW-VJTSUQJLSA-N |

SMILES isomérico |

C[C@]12CC3=C(C=C1CCC[C@@H]2[C@H](C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |

SMILES canónico |

CC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.